molecular formula C10H10Cl2N2O B3418013 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1184969-23-0

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B3418013
CAS No.: 1184969-23-0
M. Wt: 245.10 g/mol
InChI Key: WZZSRYJJKIDOMZ-UHFFFAOYSA-N
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Description

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Scientific Research Applications

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Safety and Hazards

This compound is classified as an Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The compound is labeled with the GHS06 pictogram and the signal word "Danger" . Precautionary statements include P264, P270, P301 + P310, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-Bromophenyl)isoxazol-3-yl]methyl}amine hydrochloride
  • {[5-(2-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
  • {[5-(2-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride

Uniqueness

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the specific arrangement of atoms in the isoxazole ring contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184969-23-0
Record name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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